An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2,3-diphenylpyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2,3-diphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2,3-diphenylpyrazine (CAS No: 41270-66-0). This chlorinated diphenylpyrazine derivative is a valuable building block in medicinal chemistry and agrochemical research.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, including the prostacyclin receptor agonist Selexipag.[2][3] The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures.[3]
Physicochemical and Structural Properties
5-Chloro-2,3-diphenylpyrazine is typically a solid, with its appearance ranging from white to yellow or orange crystalline powder.[1][4][5] Key quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 41270-66-0 | [1][2][4] |
| Molecular Formula | C₁₆H₁₁ClN₂ | [1][6][7] |
| Molecular Weight | 266.73 g/mol | [1][8][7] |
| Appearance | White to orange to green powder/crystal | [1][4][5] |
| Melting Point | 125 - 129 °C | [1][4][5] |
| Boiling Point | 145 °C at 0.001 mmHg | [1][4][5] |
| Purity | ≥98.0% (by GC) | [1][4][5] |
| LogP | 4.464 | [6] |
Synthesis Workflow
The synthesis of 5-Chloro-2,3-diphenylpyrazine is typically achieved through a two-step process. The first step involves the condensation of benzil with glycinamide to form the heterocyclic intermediate, 5,6-diphenylpyrazin-2(1H)-one. The subsequent step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one [4]
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To a 1000 mL three-necked flask equipped with a condenser, add methanol (350 mL), benzil (35.02 g), and glycinamide hydrochloride (19.75 g).
-
Cool the mixture to 10 °C in an ice-water bath.
-
Slowly add a 12N sodium hydroxide solution (30 mL) dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, heat the mixture to 70 °C and maintain reflux for 12 hours.
-
Monitor the reaction for the disappearance of starting materials using HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 10 °C.
-
Adjust the pH of the system to 6-7 by adding glacial acetic acid.
-
Filter the resulting precipitate, wash with water, and dry to obtain 5,6-diphenylpyrazin-2(1H)-one.
Step 2: Synthesis of 5-Chloro-2,3-diphenylpyrazine
-
In a flask suitable for reflux, add 5,6-diphenylpyrazin-2(1H)-one (500 g) to phosphorus oxychloride (POCl₃, 2500 mL) at room temperature (20-25 °C).
-
Heat the mixture to reflux and stir for 10-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃, typically by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Chloro-2,3-diphenylpyrazine.
Structural Characterization
The structural confirmation of the synthesized 5-Chloro-2,3-diphenylpyrazine relies on a combination of spectroscopic techniques. The data below represents expected values based on the compound's structure and analysis of related compounds, as detailed experimental spectra are not widely published.
| Technique | Expected Observations |
| ¹H NMR | A singlet peak is expected for the lone proton on the pyrazine ring, likely in the aromatic region (δ 8.0-9.0 ppm). The ten protons of the two phenyl groups would appear as multiplets, typically in the range of δ 7.2-7.8 ppm. |
| ¹³C NMR | Expected chemical shifts include signals for the pyrazine ring carbons and the phenyl ring carbons. The carbon bearing the chlorine atom (C-Cl) is expected around 150-155 ppm. The other pyrazine carbons would appear between 140-160 ppm. Phenyl group carbons are expected in the typical aromatic region of 125-140 ppm.[5][9] |
| FT-IR (cm⁻¹) | Aromatic C-H stretching: ~3100-3000 cm⁻¹. Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region. C-Cl stretching: A strong band in the 850-550 cm⁻¹ region. Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the phenyl rings. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) is expected at m/z 266. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine, with a ratio of approximately 3:1 for the [M]⁺ peak (containing ³⁵Cl) at m/z 266 and the [M+2]⁺ peak (containing ³⁷Cl) at m/z 268.[6][7] |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[2]
-
Process the data to identify chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, coupling constants (J) in Hertz, and signal integrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare the sample, typically as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Characterization Workflow
The logical flow for confirming the identity and purity of the synthesized compound is outlined below. It begins with the purified product from synthesis and proceeds through physical and spectroscopic analysis to final structural validation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 41270-66-0|5-Chloro-2,3-diphenylpyrazine|BLD Pharm [bldpharm.com]
- 4. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-chloro-2,3-diphenylpyrazine|41270-66-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. GSRS [precision.fda.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
